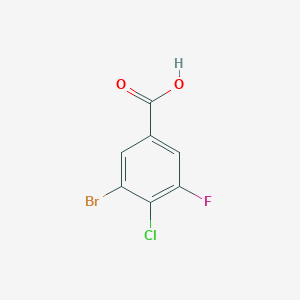

3-Bromo-4-chloro-5-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXLNVHYXWMAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856994 | |

| Record name | 3-Bromo-4-chloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357942-87-0 | |

| Record name | 3-Bromo-4-chloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chloro-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-5-fluorobenzoic Acid

Abstract

Polysubstituted aromatic carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. 3-Bromo-4-chloro-5-fluorobenzoic acid (CAS No. 1357942-87-0) represents a key building block whose strategic functionalization allows for the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this target molecule, designed for researchers, chemists, and professionals in drug development. The proposed route is grounded in established chemical principles, prioritizing regiochemical control, safety, and overall efficiency. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of potential strategic alternatives.

Introduction: The Significance of Polysubstituted Benzoic Acids

Halogenated benzoic acids are a class of compounds with significant utility as intermediates in the synthesis of a wide range of biologically active molecules.[3] The specific arrangement of different halogen atoms on the aromatic ring can profoundly influence the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, this compound, with its unique trifunctional halogenation pattern, presents a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs. The synthesis of such a precisely substituted molecule, however, is a non-trivial task that requires careful strategic planning to control the regioselectivity of the halogenation and carboxylation steps.

Retrosynthetic Analysis and Strategic Planning

The synthesis of a polysubstituted benzene ring necessitates a thorough understanding of the directing effects of the various substituents. In this compound, we have three halogen atoms (ortho-, para-directing and deactivating) and a carboxylic acid group (meta-directing and strongly deactivating). A key strategic decision is the timing of the introduction of the carboxyl group. Introducing it early would necessitate harsh reaction conditions for subsequent electrophilic substitutions due to the deactivating nature of the carboxyl group. Conversely, introducing it at a later stage allows for more facile manipulation of the aromatic ring.

Our proposed strategy leverages the powerful directing effects and synthetic versatility of an amino group, which can be later converted to the desired carboxylic acid via a Sandmeyer-type reaction. This approach offers superior control over the regiochemical outcome of the halogenation steps.

The conceptual retrosynthetic pathway is illustrated below:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway: A Step-by-Step Elucidation

This section details a robust, five-step synthesis of this compound starting from the commercially available 5-Fluoro-3-nitroaniline. The pathway is designed to maximize regiochemical control by leveraging the directing effects of the substituents present at each stage.

Caption: Proposed multi-step synthesis pathway.

Step 1: Chlorination of 5-Fluoro-3-nitroaniline

The synthesis commences with the regioselective chlorination of 5-fluoro-3-nitroaniline. The powerful ortho-, para-directing amino group dictates the position of electrophilic attack. The position para to the amino group is blocked by the fluorine atom. Of the two ortho positions, the C4 position is sterically less hindered and is activated by both the amino and fluoro groups, while being meta to the deactivating nitro group. Therefore, chlorination is expected to occur selectively at the C4 position.

-

Causality: The use of N-chlorosuccinimide (NCS) as a chlorinating agent provides a milder alternative to chlorine gas and can lead to higher selectivity. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Step 2: Bromination of 4-Chloro-5-fluoro-3-nitroaniline

The next step involves the bromination of the newly synthesized 4-chloro-5-fluoro-3-nitroaniline. The remaining open position ortho to the strongly activating amino group (C6) is the most nucleophilic site on the ring. Bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst like sulfuric acid will proceed at this position.

-

Causality: The electron-donating amino group strongly activates the ortho and para positions for electrophilic aromatic substitution, overriding the deactivating effects of the halogens and the nitro group for the targeted position.

Step 3: Reduction of the Nitro Group

With the halogenation pattern established, the nitro group is reduced to an amino group to prepare the substrate for the Sandmeyer reaction. A standard and effective method for this transformation is the use of tin(II) chloride in concentrated hydrochloric acid.[4]

-

Causality: This reduction is a crucial step to unmask the functionality that will be converted into the carboxylic acid. Other reduction methods, such as catalytic hydrogenation, are also viable.

Step 4: Sandmeyer Reaction - Conversion to Benzonitrile

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[5][6] In this step, the aniline derivative is first diazotized with sodium nitrite in a strong acid (e.g., hydrobromic acid). The resulting diazonium salt is then treated with a solution of copper(I) cyanide and potassium cyanide to yield the corresponding benzonitrile.[7]

-

Causality: The conversion to a nitrile is a strategic choice as nitriles can be readily and cleanly hydrolyzed to carboxylic acids under acidic or basic conditions. This two-step process (diazotization-cyanation) is often more efficient and higher-yielding than direct carboxylation methods for this type of substrate.

Step 5: Hydrolysis of the Nitrile

The final step is the hydrolysis of the benzonitrile to the target this compound. This can be achieved by heating the nitrile in an aqueous solution of a strong acid, such as sulfuric acid.

-

Causality: Acid-catalyzed hydrolysis provides a straightforward and high-yielding method to obtain the final carboxylic acid product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key reactions in the proposed synthetic pathway. These protocols are based on established procedures for analogous transformations.

Protocol 4.1: Synthesis of 4-Chloro-5-fluoro-3-nitroaniline

-

To a stirred solution of 5-fluoro-3-nitroaniline (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-5-fluoro-3-nitroaniline.

Protocol 4.2: Synthesis of 5-Bromo-4-chloro-3-fluoro-1-nitrobenzene

-

To a stirred solution of 4-chloro-5-fluoro-3-nitroaniline (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 5-bromo-4-chloro-3-fluoro-1-nitrobenzene.

Protocol 4.3: Synthesis of 3-Bromo-4-chloro-5-fluoroaniline

-

To a stirred mixture of 5-bromo-4-chloro-3-fluoro-1-nitrobenzene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-bromo-4-chloro-5-fluoroaniline.

Protocol 4.4: Synthesis of 3-Bromo-4-chloro-5-fluorobenzonitrile (Sandmeyer Reaction)

-

Dissolve 3-bromo-4-chloro-5-fluoroaniline (1.0 eq) in a mixture of hydrobromic acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

-

Cool the mixture, extract with a suitable organic solvent (e.g., toluene), wash, dry, and concentrate.

-

Purify the crude product by distillation or chromatography to obtain 3-bromo-4-chloro-5-fluorobenzonitrile.

Protocol 4.5: Synthesis of this compound

-

To 3-bromo-4-chloro-5-fluorobenzonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

The following table provides estimated quantitative data for the proposed synthesis, based on yields for analogous reactions in the literature. Actual yields may vary depending on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Estimated Yield (%) |

| 1 | Chlorination | 5-Fluoro-3-nitroaniline | N-Chlorosuccinimide (NCS) | Acetonitrile | 85-95 |

| 2 | Bromination | 4-Chloro-5-fluoro-3-nitroaniline | N-Bromosuccinimide (NBS), H₂SO₄ | Sulfuric Acid | 80-90 |

| 3 | Nitro Reduction | 5-Bromo-4-chloro-3-fluoro-1-nitrobenzene | SnCl₂, HCl | Ethanol | 85-95 |

| 4 | Sandmeyer Reaction (Cyanation) | 3-Bromo-4-chloro-5-fluoroaniline | 1. NaNO₂, HBr 2. CuCN, KCN | Water | 70-85 |

| 5 | Nitrile Hydrolysis | 3-Bromo-4-chloro-5-fluorobenzonitrile | H₂SO₄, H₂O | Water | 90-98 |

Conclusion

This technical guide outlines a logical and robust multi-step synthesis for this compound. The proposed pathway maximizes regiochemical control by strategically utilizing the directing effects of an amino group, which is later converted to the target carboxylic acid via a well-established Sandmeyer reaction sequence. The provided protocols offer a solid foundation for the practical execution of this synthesis. While alternative routes may exist, the presented strategy offers a reliable and scalable approach for obtaining this valuable building block for research and development in the pharmaceutical and agrochemical industries.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(10), 2129-2159. Retrieved from [Link]

-

Roe, A. (1949). Preparation of 1-bromo-2-fluorobenzene. Organic Syntheses, 29, 49. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 441-446. Retrieved from [Link]

-

Reineke, W., & Knackmuss, H. J. (1978). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 36(1), 70-77. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Lead Sciences. (n.d.). 4-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

McMurry, J. (2023). 24.9: Reactions of Arylamines. In Organic Chemistry (10th ed.). LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- Google Patents. (n.d.). Method for synthesizing 2-chloro-3-fluorobromobenzene.

-

Balz, G., & Schiemann, G. (1927). p-FLUOROBENZOIC ACID. Organic Syntheses, 7, 40. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

-

Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved from [Link]

-

De Borggraeve, W. M., et al. (2001). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 78, 95. Retrieved from [Link]

-

Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-5-fluorobenzoic acid

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Bromo-4-chloro-5-fluorobenzoic acid (CAS No. 1357942-87-0). As a halogenated aromatic carboxylic acid, this compound presents a unique profile of interest to researchers in medicinal chemistry, drug discovery, and materials science. Due to the limited availability of experimental data in public literature, this document synthesizes theoretical principles with established, robust experimental protocols for the determination of its core physicochemical parameters. We delve into the causality behind methodological choices, offering field-proven insights to guide researchers in generating reliable, high-quality data for this promising synthetic building block.

Introduction

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₃BrClFO₂.[1] Its structure, featuring three distinct electron-withdrawing halogen atoms (Bromine, Chlorine, and Fluorine) on the benzoic acid core, suggests significant potential as an intermediate in the synthesis of complex organic molecules. Halogenated benzoic acids are pivotal scaffolds in the development of pharmaceuticals and agrochemicals, where the specific halogen substitutions can modulate properties like metabolic stability, binding affinity, and lipophilicity.[2]

The optimization of a drug candidate's Absorption, Distribution, Metabolism, Elimination, and Toxicology (ADMET) profile is intrinsically linked to its fundamental physicochemical properties.[3][4] Parameters such as acidity (pKa), lipophilicity (LogP), and aqueous solubility are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide serves as a foundational resource for scientists, providing not only the known characteristics of this compound but also detailed, self-validating protocols for the experimental determination of its most critical physicochemical properties.

Core Physicochemical Profile

A summary of the core physicochemical properties for this compound is presented below. Where experimental data is not publicly available, we provide estimated values based on related structures and reference the detailed experimental protocols in the subsequent sections.

| Property | Reported / Predicted Value | Recommended Experimental Method |

| CAS Number | 1357942-87-0[1] | - |

| Molecular Formula | C₇H₃BrClFO₂[1] | - |

| Molecular Weight | 253.45 g/mol [1][5] | Mass Spectrometry |

| Melting Point | Data not publicly available. | Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | Predicted to be low. | Shake-Flask Method (Thermodynamic) |

| Acidity (pKa) | Data not publicly available. | Potentiometric Titration |

| Lipophilicity (LogP) | ~2.9 (Estimated based on isomers)[5][6] | Shake-Flask Method or RP-HPLC |

Acidity and Ionization Constant (pKa)

Scientific Context & Rationale

The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters for a drug candidate. It dictates the extent of ionization at a given pH, which profoundly influences solubility, membrane permeability, and interaction with biological targets. For this compound, the carboxylic acid moiety is the ionizable group. The presence of three strong electron-withdrawing halogens via the inductive effect (-I) is expected to significantly increase the acidity of the carboxylic proton (i.e., lower the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). While halogens also exert a deactivating resonance effect (+R), the inductive effect is dominant in determining the acidity of benzoic acids.[7] The precise pKa value is a result of the complex interplay of these electronic effects.

Potentiometric titration is the gold-standard method for pKa determination. It is a robust, direct measurement technique that relies on monitoring pH changes as the acidic compound is neutralized by a titrant of known concentration. The resulting titration curve allows for a precise calculation of the pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) due to its predicted low aqueous solubility. Dilute with deionized water to a final volume of 50 mL, ensuring the co-solvent percentage is kept low (e.g., <10%) to minimize its effect on the measurement.

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

-

Titration: Place the analyte solution in a thermostatted vessel under a gentle stream of nitrogen to prevent dissolution of atmospheric CO₂. Begin stirring.

-

Data Acquisition: Add standardized 0.1 M NaOH or KOH titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point. The pKa is determined from the titration curve as the pH at which 50% of the acid has been neutralized (the half-equivalence point). This can be calculated using the first or second derivative of the titration curve.

Workflow for pKa Determination```dot

Caption: Workflow for LogP determination via the shake-flask method.

Thermal Properties: Melting Point

Scientific Context & Rationale

The melting point is a fundamental thermal property that provides information about the purity of a crystalline solid and the strength of its crystal lattice forces. For pharmaceutical development, a sharp melting point is an indicator of high purity. Differential Scanning Calorimetry (DSC) is a modern, highly accurate technique for determining thermal transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, and the peak onset temperature is typically reported as the melting point.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Data Acquisition: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting transition. The instrument software will record the differential heat flow versus temperature.

-

Data Analysis: The melting event will appear as an endothermic peak. The melting point is determined as the onset temperature of this peak. The area under the peak corresponds to the heat of fusion.

Workflow for DSC Analysis

Caption: Experimental workflow for melting point determination using DSC.

Spectroscopic Profile for Structural Confirmation

While quantitative physicochemical data is crucial, qualitative structural confirmation is a prerequisite. Standard spectroscopic techniques are essential for verifying the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm). These two protons on the aromatic ring will likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. A broad singlet, corresponding to the acidic carboxylic proton, will be observed further downfield (>10 ppm), which will be exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 7 distinct signals: one for the carboxyl carbon (~165-175 ppm) and six for the aromatic carbons. The carbons directly bonded to the electronegative halogens will be significantly affected, showing characteristic shifts and C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom. The chemical shift and coupling constants to the neighboring protons will be diagnostic for its position on the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight (253.45 g/mol ) and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), serving as a definitive signature for the molecule.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide establishes a framework for its comprehensive physicochemical characterization. While publicly available experimental data is scarce, the theoretical principles and detailed, robust protocols provided herein empower researchers to generate the high-quality data necessary for its effective application in drug discovery and materials science. The systematic determination of pKa, LogP, solubility, and thermal properties is a critical, non-negotiable step in advancing any chemical entity from a synthetic intermediate to a high-value component in a development pipeline.

References

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (2019-09-15). National Institutes of Health. [Link]

-

3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem. National Institutes of Health. [Link]

-

Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC - PubMed Central. National Institutes of Health. [Link]

-

3-Bromo-4-fluorobenzoic acid | CAS#:1007-16-5 | Chemsrc. Chemsrc. [Link]

-

3 - Supporting Information. Royal Society of Chemistry. [Link]

-

4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem. National Institutes of Health. [Link]

-

Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023-02-03). Royal Society of Chemistry. [Link]

-

This compound - CAS:1357942-87-0 - 北京欣恒研科技有限公司. Beijing Innochem. [Link]

-

Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid - Chemistry Stack Exchange. (2017-06-22). Stack Exchange. [Link]

-

Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? - Quora. (2016-08-08). Quora. [Link]

Sources

- 1. This compound - CAS:1357942-87-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. chemimpex.com [chemimpex.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

3-Bromo-4-chloro-5-fluorobenzoic acid CAS number and structure

An In-depth Technical Guide to 3-Bromo-4-chloro-5-fluorobenzoic Acid

Abstract

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid. This compound serves as a crucial building block in advanced organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the benzoic acid core, imparts specific reactivity and physicochemical properties that are highly valuable for the development of complex molecular architectures. This document details its chemical identity, a proposed synthetic pathway with mechanistic insights, spectroscopic characterization, key reactive properties, and established safety and handling protocols, tailored for researchers and professionals in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound. The strategic placement of three different halogen atoms and a carboxylic acid group on the benzene ring creates a versatile chemical intermediate. The electron-withdrawing nature of the halogens and the carboxylic acid significantly influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1357942-87-0 | [1][2] |

| Molecular Formula | C₇H₃BrClFO₂ | [2][3] |

| Molecular Weight | 253.45 g/mol | [2][4] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=C(C=C(C(=C1F)Cl)Br)C(=O)O | [3] |

| InChI Key | CLXLNVHYXWMAAZ-UHFFFAOYSA-N | [3] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred from similar compounds |

| Storage | Room temperature, sealed, dry conditions |[2] |

Molecular Structure

The structure consists of a benzene ring substituted at key positions:

-

Position 1: A carboxylic acid group (-COOH), which serves as a primary site for derivatization.

-

Position 3: A bromine atom (-Br).

-

Position 4: A chlorine atom (-Cl).

-

Position 5: A fluorine atom (-F).

This specific arrangement of substituents is critical for its utility in medicinal chemistry, allowing for fine-tuning of properties such as lipophilicity, metabolic stability, and binding affinity of derivative molecules.[5]

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol: Electrophilic Bromination

-

Reactant Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and under a fume hood, dissolve 1.0 equivalent of 3-fluoro-4-chlorobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃, ~0.1 eq.), to the solution. The catalyst is crucial for polarizing the bromine molecule, rendering it a more potent electrophile.

-

Bromination: Slowly add a solution of bromine (Br₂, 1.0-1.1 eq.) in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any excess bromine. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mechanistic Rationale

The regioselectivity of the bromination is directed by the existing substituents. The carboxylic acid group is a meta-director and a strong deactivator. The fluorine and chlorine atoms are ortho-, para-directors but are also deactivating. In electrophilic substitution on 3-fluoro-4-chlorobenzoic acid, the potential sites for substitution are positions 2, 5, and 6.

-

Position 5 is the most favorable site. It is meta to the strongly deactivating -COOH group and ortho to the chlorine atom, making it the most activated position for electrophilic attack.

-

Positions 2 and 6 are ortho to the -COOH group and are therefore more strongly deactivated.

This directing effect leads to the selective formation of the desired this compound isomer.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not available, the expected data can be predicted based on its structure and data from analogous compounds.[6]

-

¹H NMR: The spectrum would show two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two aromatic protons. The coupling constants would be indicative of their positions relative to each other and the fluorine atom.

-

¹³C NMR: The spectrum would display seven distinct signals: six for the aromatic carbons (with C-F and C-halogen couplings) and one for the carboxylic acid carbon (δ ~165-175 ppm).

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to the adjacent protons providing definitive proof of the fluorine's position.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns for bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C-C aromatic and C-halogen stretches in the fingerprint region.

Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate in medicinal and agricultural chemistry.[2][7]

-

Carboxylic Acid Group: This group is a versatile handle for forming amides, esters, and other derivatives, allowing for the covalent linkage of this building block to other molecular scaffolds.

-

Halogen Atoms (Br, Cl, F):

-

The bromine atom is an excellent participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[7]

-

The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.[5]

-

The overall halogenation pattern provides a unique electronic and steric profile, influencing the biological activity of the final molecule.

-

This compound is primarily used as an intermediate in the synthesis of:

-

Pharmaceuticals: It is a building block for creating novel anti-inflammatory, analgesic, and anti-cancer agents.[2][7]

-

Agrochemicals: It is used in the development of advanced herbicides and pesticides, where the specific halogenation pattern can contribute to target specificity and environmental stability.[2][7]

Caption: Key reaction sites and potential transformations of the title compound.

Safety and Handling

Based on safety data for structurally similar halogenated benzoic acids, this compound should be handled with appropriate care.[8][9]

-

Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][11]

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.[12]

-

References

-

BLD Pharm. This compound.

-

Chem-Impex. 3-Bromo-5-fluorobenzoic acid.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.

-

ECHEMI. 3-Bromo-4-fluorobenzoic acid SDS.

-

PubChem. 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid.

-

CymitQuimica. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet - 3-Bromobenzoic acid.

-

ChemicalBook. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum.

-

PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid.

-

PubChemLite. This compound (C7H3BrClFO2).

-

Benchchem. 3-Amino-5-bromo-4-fluorobenzoic acid.

-

Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid.

-

Apollo Scientific. 4-Bromo-2-chloro-3-fluorobenzoic acid SDS.

-

Fisher Scientific. Safety Data Sheet - 3-Chloro-5-fluorobenzoic acid.

-

MySkinRecipes. This compound.

-

Chemsrc. 3-Bromo-4-fluorobenzoic acid.

-

PubChem. 3-Bromo-4-chlorobenzoic acid.

-

PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid.

-

BLD Pharm. 4-Bromo-5-chloro-2-fluorobenzoic acid.

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

ChemicalBook. 3-Bromo-5-fluorobenzoic acid.

-

Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid.

-

Tradeindia. 3-bromo-5-chlorobenzoic Acid Application: Pharmaceutical Industry.

Sources

- 1. 1357942-87-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C7H3BrClFO2) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. 3-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 2735544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloro-5-fluorobenzoic Acid

This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of 3-Bromo-4-chloro-5-fluorobenzoic acid. As a trisubstituted halogenated aromatic carboxylic acid, this molecule presents a unique analytical challenge and serves as an excellent case study for applying modern spectroscopic techniques for unambiguous structure elucidation. This guide is designed for researchers, scientists, and professionals in drug development who require a deep understanding of how to acquire and interpret high-quality spectroscopic data.

Given the absence of a complete, publicly available dataset for this specific compound, this guide will focus on a predictive and methodological framework. We will leverage established principles of spectroscopy and data from analogous structures to forecast the expected spectral features. This approach not only provides a robust blueprint for future analysis but also explains the fundamental causality behind the experimental choices and interpretation strategies, adhering to the highest standards of scientific integrity.

Molecular Structure and Overview

This compound is a synthetic building block with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the specific substitution pattern of three different halogens and a carboxylic acid group on a benzene ring, necessitates a multi-technique spectroscopic approach for definitive characterization.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation experiments, is essential for complete assignment.

Predicted NMR Data

The predictions below are based on established substituent effects in aromatic systems. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and to CFCl₃ for ¹⁹F.

-

¹H NMR: The molecule has two aromatic protons. The strong electron-withdrawing effects of the halogens and the carboxylic acid group will shift these signals significantly downfield.

-

H-2: This proton is ortho to the carboxylic acid group and will be the most downfield. It will appear as a doublet of doublets due to coupling with H-6 (⁴J HH, small) and F-5 (⁴J HF, small).

-

H-6: This proton is ortho to another proton (H-2) and meta to the fluorine (F-5). It is expected to appear as a doublet of doublets due to coupling to H-2 (⁴J HH) and F-5 (³J HF, larger).

-

-

¹³C NMR: Eight distinct carbon signals are expected: one for the carboxylic acid and seven for the aromatic ring. The carbons directly bonded to the electronegative halogens (C-3, C-4, C-5) will show characteristic shifts. The carbon attached to fluorine (C-5) will exhibit a large one-bond coupling (¹J CF).

-

¹⁹F NMR: A single signal is expected for the fluorine atom. This signal will be split into a doublet of doublets due to coupling with the ortho proton H-6 (³J HF) and the meta proton H-2 (⁴J HF). The chemical shift for fluorine on an aromatic ring is typically in the range of -100 to -140 ppm.[1][2][3][4]

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-2 | ~8.2 - 8.4 | dd | ⁴J HH ≈ 2-3 Hz, ⁴J HF ≈ 4-6 Hz |

| H-6 | ~8.0 - 8.2 | dd | ⁴J HH ≈ 2-3 Hz, ³J HF ≈ 7-9 Hz | |

| COOH | >12.0 | br s | - | |

| ¹³C | C-1 (C-COOH) | ~130 - 135 | s | - |

| C-2 (C-H) | ~132 - 136 | d | ³J CF ≈ 3-5 Hz | |

| C-3 (C-Br) | ~115 - 120 | d | ³J CF ≈ 20-25 Hz | |

| C-4 (C-Cl) | ~135 - 140 | d | ²J CF ≈ 20-25 Hz | |

| C-5 (C-F) | ~158 - 162 | d | ¹J CF ≈ 240-260 Hz | |

| C-6 (C-H) | ~128 - 132 | d | ²J CF ≈ 20-25 Hz | |

| C-7 (COOH) | ~165 - 168 | s | ⁴J CF ≈ 2-3 Hz |

| ¹⁹F | F-5 | ~-110 to -125 | dd | ³J HF ≈ 7-9 Hz, ⁴J HF ≈ 4-6 Hz |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, unambiguous data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and its high boiling point, which minimizes evaporation. The acidic proton of the carboxylic acid will be observable in this solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Experiments:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

Acquire the following spectra at a constant temperature (e.g., 298 K):

-

¹H NMR: Standard 1D proton spectrum to observe chemical shifts, multiplicities, and integrations.

-

¹³C{¹H} NMR: Proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

-

¹⁹F NMR: Standard 1D fluorine spectrum, proton-coupled to observe H-F couplings.

-

COSY (Correlation Spectroscopy): A 2D experiment to establish H-H coupling networks. This will confirm the through-bond coupling between H-2 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment to correlate protons directly to their attached carbons (one-bond C-H correlation). This will definitively assign C-2 and C-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment to observe long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and piecing together the molecular fragments.

-

-

Data Interpretation Workflow

A logical workflow is crucial for accurate assignment.

Caption: Workflow for NMR data interpretation.

The HMBC experiment is particularly powerful. Key expected correlations that would lock in the structure include:

-

H-2 to C-4 , C-6 , and C-7 (COOH)

-

H-6 to C-2 , C-4 , and C-5

Caption: Key predicted HMBC correlations.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the carboxylic acid moiety will produce a highly characteristic spectrum.

Predicted IR Data

The spectrum will be dominated by absorptions from the carboxylic acid group. Due to hydrogen bonding in the solid state, carboxylic acids typically exist as dimers, which significantly influences the O-H stretching frequency.[5][6]

Table 2: Predicted IR Absorption Frequencies

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity | Comments |

|---|---|---|---|

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Strong, Very Broad | This is a hallmark of a carboxylic acid and often overlaps with C-H stretches.[7] |

| ~1700 | C=O stretch (conjugated acid) | Strong, Sharp | Conjugation with the aromatic ring and hydrogen bonding lowers the frequency from a typical ~1760 cm⁻¹.[8] |

| ~1600, ~1475 | C=C aromatic ring stretches | Medium | Two to three bands are typical for substituted benzenes. |

| ~1300 | C-O stretch | Medium | Coupled with O-H in-plane bending. |

| ~920 | O-H bend (out-of-plane) | Medium, Broad | Another characteristic band for carboxylic acid dimers. |

| 1000-1200 | C-F stretch | Strong | |

| 600-800 | C-Cl stretch | Medium-Strong |

| 500-650 | C-Br stretch | Medium-Strong | |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples, requiring minimal sample preparation.

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Perform an ATR correction using the instrument software to produce a spectrum that resembles a traditional transmission spectrum.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, and its fragmentation pattern offers valuable structural clues. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data

The most telling feature in the mass spectrum will be the unique isotopic pattern of the molecular ion [M]⁺˙ due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes.

-

Molecular Ion: The nominal mass is 252 u. The presence of one Br and one Cl atom will result in a cluster of peaks for the molecular ion at m/z 252, 254, and 256.

-

Fragmentation: The primary fragmentation pathway for benzoic acids is often the loss of the hydroxyl radical (•OH, -17 u) followed by the loss of carbon monoxide (CO, -28 u).[9] Another common fragmentation is the loss of the entire carboxyl group as a radical (•COOH, -45 u) or decarboxylation (loss of CO₂, -44 u).[10]

Table 3: Predicted m/z Values for Key Ions

| Predicted m/z | Ion Formula | Comments |

|---|---|---|

| 252, 254, 256 | [C₇H₃BrClFO₂]⁺˙ | Molecular ion cluster. The relative intensities of M, M+2, and M+4 will be highly characteristic. |

| 235, 237, 239 | [C₇H₂BrClFO]⁺ | Loss of •OH radical (-17 u). |

| 207, 209, 211 | [C₆H₂BrClF]⁺ | Loss of •OH and CO (-45 u). This is the benzoyl cation. |

| 162, 164 | [C₆H₂BrF]⁺ | Loss of Cl from the benzoyl cation. |

| 128 | [C₆H₂ClF]⁺ | Loss of Br from the benzoyl cation. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often analyzed in negative ion mode.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or a trace of ammonium hydroxide for negative mode).

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Infuse the sample solution directly or via a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, the deprotonated molecule [M-H]⁻ is often prominent in negative mode.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation studies, perform MS/MS experiments by isolating the molecular ion (e.g., m/z 251 in negative mode) and subjecting it to collision-induced dissociation (CID).

-

Data Interpretation and Fragmentation

The primary goal is to confirm the elemental composition via the exact mass and isotopic pattern, then use fragmentation to verify the connectivity.

Caption: Primary fragmentation pathway in negative ion ESI-MS.

The analysis of the isotopic distribution is a self-validating system. The calculated isotopic pattern for C₇H₃BrClFO₂ can be compared directly with the experimental data. A close match provides high confidence in the elemental formula.

Conclusion

-

NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D correlations) serves as the primary tool for defining the precise atomic connectivity and constitution of the molecule.

-

IR spectroscopy provides rapid and unequivocal confirmation of the carboxylic acid functional group.

-

High-resolution mass spectrometry confirms the elemental formula through exact mass measurement and characteristic isotopic patterns, while its fragmentation patterns corroborate the structural features identified by NMR.

By following the detailed protocols and interpretation workflows outlined in this guide, a researcher can confidently acquire and analyze the necessary data to achieve an unambiguous and self-validated characterization of this compound.

References

-

UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

Max, J.-J., & Chapados, C. (2017). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 121(42), 8124–8137. Available from: [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available from: [Link]

- E. M. Dangerfield, C. H. Platas-Iglesias, D. L. A. de Faria, S. J. Coles, M. B. Hursthouse and M. E. Light, J. Org. Chem., 2010, 75, 5470–5487. (Note: This is a representative academic source for NMR data of related compounds, a specific link to the article PDF may require subscription). A general search for this article will lead to the publisher's site.

- Mass Spectrometry Blog. Fragmentation of Halogenated Compounds.

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. Available from: [Link]

- W. R. Ditchfield and P. D. Ellis, Topics in Carbon-13 NMR Spectroscopy, Vol. 1, Ed. G. C. Levy, Wiley-Interscience, New York, 1974, pp. 1–51. (Note: This is a foundational book chapter. A direct link is not feasible, but the reference is standard in the field).

-

Williamson, R. T., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Available from: [Link]

-

PubChem. 3-Bromo-4-chlorobenzoic acid. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

MIT OpenCourseWare. Appendix 2: 1H NMR Spectral parameters for substituted benzenes. Available from: [Link]

-

Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available from: [Link]

-

PubChem. 4-Fluorobenzoic Acid. Available from: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. biophysics.org [biophysics.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 3-Bromo-4-chloro-5-fluorobenzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-chloro-5-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a predictive analysis and a detailed experimental framework for its determination in various organic solvents.

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation and bioavailability to purification and synthesis. This compound, a halogenated aromatic carboxylic acid, presents a unique solubility profile due to its complex substitution pattern. This guide navigates the physicochemical principles governing its solubility, provides a predictive assessment of its behavior in a range of organic solvents, and outlines a robust, self-validating experimental protocol for accurate solubility determination. By integrating theoretical insights with practical, field-proven methodologies, this document serves as an essential resource for scientists working with this and structurally related compounds.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics based on its structural components.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |

| Molecular Formula | C₇H₃BrClFO₂ | The presence of bromine, chlorine, and fluorine atoms significantly increases the molecular weight and alters the electronic distribution. |

| Molecular Weight | 269.45 g/mol | Higher molecular weight can often correlate with lower solubility, particularly in non-polar solvents. |

| Structure | A benzene ring substituted with a carboxylic acid group, a bromine atom, a chlorine atom, and a fluorine atom. | The aromatic ring provides a non-polar character, while the carboxylic acid group introduces polarity and the capacity for hydrogen bonding. The halogens add to the molecule's polarity and van der Waals interactions. |

| pKa | Estimated to be in the range of 2.5 - 3.5 | The electron-withdrawing effects of the halogens will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2)[1]. This lower pKa suggests it will be more readily deprotonated, a key factor in aqueous and protic solvent solubility. |

| logP | Estimated to be in the range of 3.0 - 4.0 | The presence of three halogen atoms is expected to significantly increase the lipophilicity compared to benzoic acid (logP ~1.87). A higher logP indicates a preference for non-polar environments and suggests higher solubility in non-polar organic solvents. |

| Melting Point | Predicted to be relatively high | Halogenated benzoic acids often have high melting points due to strong intermolecular forces and crystal lattice energy. A high melting point can indicate lower solubility as more energy is required to break the crystal lattice. |

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] The solubility of this compound in a given organic solvent will be determined by the interplay of its polarity, hydrogen bonding capability, and the solvent's own properties.

The Role of the Carboxylic Acid Group

The carboxylic acid moiety is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

The Influence of Halogenation

The bromine, chlorine, and fluorine substituents have several effects:

-

Increased Polarity: The electronegativity of the halogens induces dipoles, increasing the overall polarity of the molecule.

-

Enhanced van der Waals Forces: The large electron clouds of bromine and chlorine contribute to stronger van der Waals interactions, which can be favorable in a variety of solvents.

-

Increased Lipophilicity: Despite the increased polarity, the overall effect of extensive halogenation is an increase in lipophilicity, favoring solubility in less polar solvents.

Predicted Solubility in Different Solvent Classes

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of the carboxylic acid to form strong hydrogen bonds with the alcohol's hydroxyl group will be a dominant factor. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton. The overall polarity of the solute will also be compatible with these solvents. |

| Non-Polar | Hexane, Toluene | Low to Moderate | While the halogenation increases lipophilicity, the highly polar carboxylic acid group will limit solubility in very non-polar solvents. Toluene, with its aromatic ring, may show slightly better solubility than hexane due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are effective hydrogen bond acceptors, which will facilitate the dissolution of the carboxylic acid. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol is a self-validating system designed to provide a comprehensive understanding of the solubility of this compound. This method is based on the widely accepted shake-flask method.[3]

Materials and Equipment

-

This compound (ensure purity is characterized)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare each sample in triplicate to ensure statistical validity.[3]

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Conclusion

While a lack of published quantitative data for the solubility of this compound necessitates a predictive approach, a strong theoretical framework based on its physicochemical properties allows for informed estimations. The halogenated aromatic carboxylic acid structure suggests a complex solubility profile with likely high solubility in polar protic solvents and moderate solubility in a range of other organic solvents. The provided experimental protocol offers a robust and reliable method for researchers to determine the precise solubility of this compound, enabling further progress in drug development and other chemical applications. The principles and methodologies outlined in this guide are intended to empower scientists with the knowledge to confidently handle and characterize this and similar molecules.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). Solubility of Organic Compounds.

- World Health Organization. (n.d.). Annex 4.

- BYJU'S. (n.d.). Properties of Benzoic Acid.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-4-chloro-5-fluorobenzoic Acid

This guide provides an in-depth framework for the safe handling, storage, and disposal of 3-Bromo-4-chloro-5-fluorobenzoic acid (CAS No. 1357942-87-0). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the scientific rationale behind safety protocols, ensuring a culture of informed caution in the laboratory.

Understanding the Compound: A Risk-Based Perspective

This compound is a polyhalogenated aromatic carboxylic acid.[1][2] Its utility as a building block in pharmaceutical and agrochemical synthesis stems from the unique electronic properties conferred by its bromine, chlorine, and fluorine substituents. However, these same properties necessitate a rigorous approach to safety. While comprehensive toxicological data for this specific molecule is not widely published, the consistent hazard profile of structurally similar halogenated benzoic acids provides a reliable basis for risk assessment.[3][4][5][6]

The primary hazards are consistently identified as:

-

Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5]

-

Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[3][4][5]

-

Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3][4][5]

-

Acute Oral Toxicity (Harmful if swallowed - H302): This is a potential hazard based on data from closely related compounds.[4]

Understanding the causality is key: the acidic nature of the carboxylic group combined with the reactivity of the halogenated aromatic ring can lead to local tissue irritation upon contact.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1357942-87-0 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | [2] |

| Molecular Weight | 253.45 g/mol | [2][4] |

| Appearance | Solid, powder (inferred from related compounds) | |

| Storage | Room temperature, dry, sealed container |

The Self-Validating Protocol: Engineering a Safe Workspace

A trustworthy safety protocol is one where controls are layered and validated at each step. The following sections detail the mandatory engineering controls, personal protective equipment (PPE), and handling procedures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All work with this compound must be conducted in a designated area with robust engineering controls.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood.[7] This prevents the inhalation of fine dust particles.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7] Their proximity is a critical, non-negotiable aspect of the workspace setup.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier to exposure. The selection of PPE must be deliberate and based on the identified hazards.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][7] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Follow proper glove removal technique to avoid contaminating skin.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened. Ensure it is laundered separately from personal clothing.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a full-face respirator with appropriate cartridges (e.g., P95 or ABEK-P2) should be used by trained personnel.[3][8]

Diagram 1: Standard Laboratory Handling Workflow

This diagram illustrates the mandatory sequence of operations when handling the compound.

Caption: Workflow for safe handling of this compound.

Standard Operating Procedures: From Storage to Disposal

Adherence to standardized procedures is paramount for ensuring safety and reproducibility.

Handling and Storage

-

Precautionary Handling: Avoid all personal contact, including the inhalation of dust. Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.

-

Storage Conditions: Store the compound in a tightly closed, properly labeled container.[3] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]

First Aid Measures: A Rapid Response Protocol

In the event of exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures.

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical attention.[3]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Accidental Release and Spill Management

A calm and methodical response to a spill is essential to prevent further contamination or injury.

-

Minor Spill (Solid):

-

Ensure the area is well-ventilated (fume hood).

-

Wearing full PPE, gently sweep or scoop up the material, avoiding dust generation.[8]

-

Place the spilled material into a clean, dry, labeled, and sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spill:

-

Evacuate the immediate area and alert nearby personnel.

-

Restrict access to the area.

-

If safe to do so, increase ventilation.

-

Follow institutional emergency procedures. Do not attempt to clean up a major spill without appropriate training and respiratory protection.

-

Diagram 2: Spill Response Logic

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste.

-

Segregation: Collect waste in designated, labeled containers for halogenated organic solids.[10] Do not mix with non-halogenated waste streams.

-

Procedure: Waste must be disposed of through a licensed professional waste disposal service.[8] This may involve high-temperature incineration with afterburners and scrubbers to handle the corrosive gases (e.g., HCl, HBr, HF) produced upon combustion.[8]

-

Environmental Precaution: Do not allow the product to enter drains or waterways.[8]

Reactivity and Stability

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), hydrogen halides (HBr, HCl), and hydrogen fluoride.[8]

By integrating this comprehensive safety framework into all laboratory operations, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.

References

-

MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. Capot Chemical Co., Ltd. [Link]

-

3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

-

This compound - CAS:1357942-87-0. Beijing Xinhengyan Technology Co., Ltd. [Link]

-

Aromatic Reactivity. Michigan State University Department of Chemistry. [Link]

-

Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

-

Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - CAS:1357942-87-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. bucknell.edu [bucknell.edu]

Methodological & Application

Application Note: 3-Bromo-4-chloro-5-fluorobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis